3-(2-fluorophenyl)-6-methyl-N-propyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(2-Fluorophenyl)-6-methyl-N~4~-propylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a propyl group attached to an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-6-methyl-N~4~-propylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-Fluorophenyl)-6-methyl-N~4~-propylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antiviral agent due to its pyridine moiety.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-6-methyl-N~4~-propylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives, which also exhibit a wide range of biological activities.
Pyridine Compounds: Other pyridine-based compounds with antimicrobial and antiviral activities.
Uniqueness
3-(2-Fluorophenyl)-6-methyl-N~4~-propylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its isoxazolo[5,4-b]pyridine core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H16FN3O2 |
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Molecular Weight |
313.33 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16FN3O2/c1-3-8-19-16(22)12-9-10(2)20-17-14(12)15(21-23-17)11-6-4-5-7-13(11)18/h4-7,9H,3,8H2,1-2H3,(H,19,22) |
InChI Key |
SEZLHKWNNGQNRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C2C(=NOC2=NC(=C1)C)C3=CC=CC=C3F |
Origin of Product |
United States |
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